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All-trans-dodecaprenyl diphosphate(3-)

Cat. No.: B1263188
M. Wt: 992.4 g/mol
InChI Key: WURMRKUXTPWSRM-GNZYJLLNSA-K
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Description

Contextualization within Isoprenoid Metabolism

All-trans-dodecaprenyl diphosphate(3-) is a product of the isoprenoid metabolism pathway, one of the most ancient and diverse biosynthetic routes found in nature. oregonstate.edu Isoprenoids are a large class of organic compounds built from five-carbon isoprene (B109036) units. nih.gov The fundamental building blocks for all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oregonstate.eduwikipedia.org Organisms synthesize these precursors through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of higher plants and animals, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria. oregonstate.edusmpdb.ca

The synthesis of longer-chain isoprenoids involves sequential head-to-tail condensation reactions catalyzed by enzymes known as prenyltransferases. ebi.ac.uk These reactions begin with a short-chain allylic diphosphate primer, such as DMAPP or geranyl diphosphate (GPP), and extend the carbon chain by adding IPP units. wikipedia.org This process generates a series of linear polyprenyl diphosphates of varying lengths, including key intermediates like:

Farnesyl diphosphate (FPP) : A 15-carbon (C15) molecule.

Geranylgeranyl diphosphate (GGPP) : A 20-carbon (C20) molecule.

These intermediates serve as branch points for the synthesis of a vast array of vital compounds, including sterols, carotenoids, and quinones. mdpi.com All-trans-dodecaprenyl diphosphate, a 60-carbon (C60) molecule, is formed by the further extension of these shorter precursors, representing a significant elongation of the polyprenyl chain. uniprot.org

General Significance as a Long-Chain Polyprenyl Diphosphate Metabolite

Long-chain polyprenyl diphosphates are essential biomolecules that primarily function as lipid-soluble precursors for the side chains of vital respiratory quinones. mdpi.com These quinones, which include ubiquinones (B1209410) (Coenzyme Q) and menaquinones (Vitamin K2), are critical components of cellular electron transport chains, playing a central role in the generation of ATP through oxidative phosphorylation. mdpi.com

The length of the polyprenyl side chain is crucial and varies between species and even tissues. nih.gov For instance, in humans, the most common form is ubiquinone-10 (CoQ10), which features a 50-carbon side chain derived from all-trans-decaprenyl diphosphate (C50). uniprot.orgnih.gov The synthesis of this C50 chain is catalyzed by a heterotetrameric enzyme complex composed of PDSS1 and PDSS2 subunits. uniprot.org

All-trans-dodecaprenyl diphosphate(3-), with its 60-carbon chain, is a very-long-chain polyprenyl diphosphate. uniprot.org Its presence as a human metabolite suggests it serves as a precursor for a specific downstream molecule, potentially a less common or highly specialized quinone such as ubiquinone-12 (CoQ12), or another metabolite requiring a very long hydrophobic tail. While the precise enzyme responsible for synthesizing this C60 chain and its exact biological roles are not as extensively characterized as those for the shorter C45 (solanesyl) and C50 (decaprenyl) variants, its fundamental significance lies in its role as a building block for complex lipids essential for cellular function. mdpi.comnih.gov The hydrophobic nature of these long polyprenyl chains helps to anchor their respective molecules within cellular membranes. mdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of All-trans-dodecaprenyl Diphosphate(3-)

PropertyValueSource
Molecular Formula C₆₀H₉₇O₇P₂³⁻PubChem uniprot.org
Exact Mass 991.67095442 DaPubChem uniprot.org
Molecular Weight 992.4 g/mol PubChem uniprot.org
Charge -3PubChem uniprot.org
Parent Compound Dodecaprenyl diphosphatePubChem uniprot.org

Table 2: Comparison of Common All-trans-Polyprenyl Diphosphates

Compound NameAbbreviationCarbon AtomsIsoprene UnitsCommon Function
Farnesyl diphosphateFPP153Precursor for sterols, sesquiterpenes mdpi.com
Geranylgeranyl diphosphateGGPP204Precursor for diterpenes, carotenoids mdpi.com
All-trans-Decaprenyl diphosphate5010Precursor for Ubiquinone-10 (CoQ10) uniprot.orgnih.gov
All-trans-Dodecaprenyl diphosphate 60 12 Human metabolite, likely a quinone precursor uniprot.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H97O7P2-3 B1263188 All-trans-dodecaprenyl diphosphate(3-)

Properties

Molecular Formula

C60H97O7P2-3

Molecular Weight

992.4 g/mol

IUPAC Name

[[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/C60H100O7P2/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-66-69(64,65)67-68(61,62)63/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H,64,65)(H2,61,62,63)/p-3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+

InChI Key

WURMRKUXTPWSRM-GNZYJLLNSA-K

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Biosynthesis of All Trans Dodecaprenyl Diphosphate 3

Elucidation of Precursor Flux from Central Carbon Metabolism

The journey to synthesizing long-chain isoprenoids like all-trans-dodecaprenyl diphosphate (B83284) begins with the production of its fundamental five-carbon (C5) precursors. These precursors are synthesized via two primary, distinct metabolic pathways that harness intermediates from central carbon metabolism.

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Generation Pathways

All isoprenoids are synthesized from two C5 isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These universal building blocks are produced through one of two independent pathways, depending on the organism and cellular compartment. wikipedia.orgfigshare.com

The Mevalonate (B85504) (MVA) pathway is a well-established route for IPP and DMAPP synthesis in eukaryotes (including mammals and fungi), archaea, and some bacteria. wikipedia.orgnih.gov This pathway primarily occurs in the cytosol and commences with acetyl-CoA. metwarebio.comresearchgate.net Through a series of enzymatic reactions, three molecules of acetyl-CoA are converted to the six-carbon intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate (MVA) by HMG-CoA reductase, a key rate-limiting enzyme and the target of statin drugs. wikipedia.orgnih.gov Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. nih.gov IPP can then be isomerized to DMAPP by the enzyme IPP isomerase. nih.gov

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , also known as the non-mevalonate pathway, is prevalent in most bacteria, green algae, and plant plastids. figshare.comnih.govwikipedia.org This pathway utilizes pyruvate and glyceraldehyde 3-phosphate as initial substrates. nih.govresearchgate.net The first committed step involves the condensation of these two molecules to form 1-deoxy-D-xylulose 5-phosphate (DOXP). taylorandfrancis.com A series of subsequent enzymatic reactions converts DOXP into methylerythritol 4-phosphate (MEP) and ultimately yields both IPP and DMAPP. nih.govresearchgate.net

Table 1: Comparison of IPP and DMAPP Biosynthesis Pathways
FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (B84403) (MEP) Pathway
Starting SubstratesAcetyl-CoA (3 molecules)Pyruvate and Glyceraldehyde 3-Phosphate
Key IntermediateMevalonate (MVA)Methylerythritol 4-Phosphate (MEP)
Organismal DistributionEukaryotes, Archaea, some bacteriaMost bacteria, plant plastids, some protozoa
Cellular Location (in plants)CytosolPlastids

Role of Farnesyl Diphosphate (FPP) as Initial Allylic Substrate

Once IPP and DMAPP are synthesized, they serve as the monomers for building longer isoprenoid chains. The initial steps of this assembly process lead to the formation of farnesyl diphosphate (FPP), a C15 molecule that is a critical branch-point intermediate in isoprenoid metabolism. researchgate.netresearchgate.net

FPP synthase, a type of trans-prenyltransferase, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.govnih.gov FPP itself is the precursor for a vast array of biomolecules, including sesquiterpenes, sterols (like cholesterol), and dolichols. researchgate.netnih.gov Crucially for the synthesis of longer polyprenyl chains, FPP serves as the preferred initial allylic substrate, or "primer," for long-chain trans-prenyl diphosphate synthases. nih.govuniprot.orguniprot.org These enzymes catalyze the subsequent addition of multiple IPP units to the FPP molecule, progressively elongating the carbon chain. uniprot.orguniprot.org

Enzymatic Machinery for All-trans-dodecaprenyl Diphosphate Synthesis

The elongation of FPP to produce very-long-chain all-trans-polyprenyl diphosphates is carried out by a specific class of enzymes known as polyprenyl diphosphate synthases.

Solanesyl-Diphosphate Synthase (EC 2.5.1.11) Activity in All-trans Chain Elongation

Solanesyl-diphosphate synthase (SPS), classified under EC 2.5.1.11, is a well-characterized enzyme that synthesizes all-trans-nonaprenyl diphosphate (solanesyl diphosphate, SPP), a C45 isoprenoid. tandfonline.combibliotekanauki.pl While the final product is C45, this enzyme serves as an excellent model for understanding the synthesis of longer all-trans-polyprenyl diphosphates like dodecaprenyl diphosphate (C60). These enzymes are trans-prenyltransferases that catalyze the sequential condensation of IPP units onto a growing allylic diphosphate chain. portlandpress.com The synthesis of all-trans-decaprenyl diphosphate (C50), the precursor for the side chain of ubiquinone-10, is also catalyzed by a closely related heterotetrameric enzyme complex. uniprot.orgnih.gov The process involves the sequential addition of IPP molecules to an FPP primer, with each addition creating a new trans (or E) double bond. uniprot.org

Long-chain polyprenyl diphosphate synthases exhibit distinct substrate specificity. For instance, studies on Arabidopsis thaliana solanesyl diphosphate synthase (At-SPS) have shown that it can utilize both farnesyl diphosphate (FPP; C15) and geranylgeranyl diphosphate (GGPP; C20) as allylic primer substrates, but not the shorter C5 (DMAPP) or C10 (geranyl diphosphate) molecules. tandfonline.comportlandpress.com Some isoforms may even show a preference for GGPP over FPP. tandfonline.comuniprot.org

A key characteristic of these enzymes is their ability to control the final chain length of the product. researchgate.net The mechanism for determining the precise length, such as C45 for SPS or C60 for a putative dodecaprenyl diphosphate synthase, is intrinsic to the enzyme's structure. It is proposed that the size and properties of a hydrophobic pocket or channel within the enzyme's active site accommodate the elongating polyprenyl chain. Once the chain reaches a specific length, steric constraints or other interactions likely promote its dissociation from the active site, thus terminating the elongation process. researchgate.net The concentration of substrates, particularly the IPP-Mg2+ complex, has also been shown to influence the chain length distribution of products in vitro. nih.gov Furthermore, in vitro assays have demonstrated that the type of detergent used can affect the product chain length, suggesting that the hydrophobic environment plays a role in product release. nih.gov

Table 2: Substrate Specificity of Solanesyl Diphosphate Synthase (SPS) from Arabidopsis thaliana
Allylic SubstrateCarbon LengthUtilization as Primer
Dimethylallyl diphosphate (DMAPP)C5No
Geranyl diphosphate (GPP)C10No
Farnesyl diphosphate (FPP)C15Yes
Geranylgeranyl diphosphate (GGPP)C20Yes

The catalytic mechanism for chain elongation by trans-prenyltransferases is a well-defined, multi-step process that requires a divalent metal ion, typically Mg2+, as a cofactor. nih.gov The reaction can be described as follows:

Ionization: The allylic diphosphate substrate (e.g., FPP or the elongating polyprenyl chain) binds to the enzyme's active site. The diphosphate group complexes with Mg2+ ions, facilitating its departure and the formation of a resonance-stabilized allylic carbocation. acs.org

Condensation: The C-C double bond of an incoming IPP molecule performs a nucleophilic attack on the allylic carbocation. This forms a new C-C bond and results in a tertiary carbocation intermediate. researchgate.netacs.org

Elimination: A proton is eliminated from the C2 position of the original IPP moiety, which neutralizes the carbocation and establishes a new trans double bond in the elongated chain. acs.org

This entire process exhibits precise stereochemical control. The addition of the new IPP unit occurs with an inversion of stereochemistry at C1 of the allylic substrate. The C-C bond formation takes place at the si face of the IPP double bond. nih.govtandfonline.com The subsequent proton elimination is also stereospecific, resulting in the exclusive formation of a trans (E) double bond for each condensation step, leading to the all-trans configuration of the final dodecaprenyl diphosphate product. nih.govnih.gov

Structural Biology of Dodecaprenyl Diphosphate Synthases (e.g., from Thermobifida fusca)

Dodecaprenyl diphosphate synthases are a subclass of cis-prenyltransferases that catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate acceptor, resulting in the formation of long-chain polyprenyl diphosphates. The crystal structure of the medium-chain cis-prenyltransferase from the bacterium Thermobifida fusca, which specifically produces dodecaprenyl diphosphate, has provided significant insights into the enzyme's function and architecture researchgate.netnih.gov. This enzyme is essential for the synthesis of the polyprenoid glycan carrier required for cell wall construction researchgate.netnih.gov.

The active site of the enzyme is intricately designed to accommodate the substrates and facilitate the chain elongation reaction. It contains two distinct sites: the S1 site, which binds the initial allylic substrate (e.g., farnesyl diphosphate), and the S2 site, which binds the incoming homoallylic substrate, isopentenyl diphosphate (IPP) nih.gov. This dual-site architecture within each monomer allows for the sequential addition of isoprene (B109036) units to the growing polyprenyl chain.

A key feature revealed by the structural analysis of the T. fusca dodecaprenyl diphosphate synthase is the critical role of a conserved C-terminal RXG motif researchgate.netnih.gov. This motif is involved in crucial inter-subunit interactions. The crystal structure shows that the RXG motif of one monomer extends into the catalytic site of the adjacent monomer, forming inter-subunit hydrogen bonds researchgate.netnih.gov. This interaction is dynamic and essential for the enzyme's catalytic function. Specifically, the arginine residue within this motif is believed to be involved in binding the diphosphate group of the IPP substrate researchgate.net.

In addition to the RXG motif, other conserved sequences are important for the function of prenyltransferases. For instance, many cis-prenyltransferases feature DDXXD motifs, although these are absent in trans-prenyltransferases ebi.ac.uk. Another motif, NDxxD, has been identified as a conserved sequence required for the enzymatic activity of DPPR synthase in Mycobacterium tuberculosis, which is involved in cell wall biosynthesis researchgate.net.

MotifLocationFunctionOrganism Example
RXG C-terminusInter-subunit interaction, substrate bindingThermobifida fusca researchgate.netnih.gov
DDXXD Catalytic domainOften involved in catalysis in cis-prenyltransferasesGeneral cis-PTs ebi.ac.uk
NDxxD Cytoplasmic loopSubstrate binding and/or catalysisMycobacterium tuberculosis (DPPR synthase) researchgate.net

Allosteric regulation, where the binding of a molecule at one site affects the protein's activity at another site, is a fundamental mechanism for controlling enzyme function. In multi-subunit enzymes like dodecaprenyl diphosphate synthase, this regulation is often manifested as cooperativity between the subunits mdpi.commcmaster.ca.

Structural analysis of the dodecaprenyl diphosphate synthase from T. fusca suggests a model of long-range negative cooperativity between the two catalytic sites of the dimer nih.gov. According to this model, the binding of a substrate to one subunit stabilizes the enzyme-substrate complex on that unit. Simultaneously, this binding event facilitates the release of the magnesium-diphosphate (Mg-PPi) complex and the subsequent translocation of the elongated product at the other subunit researchgate.netnih.gov. This inter-subunit communication, mediated by the dynamic nature of the RXG motif, allows the condensation reaction to proceed efficiently in consecutive cycles researchgate.netnih.gov. This type of alternating sites cooperativity, where the two active sites act in turn, has been proposed for other multi-subunit enzymes as well nih.gov.

Genetic and Molecular Determinants of Biosynthetic Pathways

The biosynthesis of dodecaprenyl diphosphate is fundamentally controlled at the genetic level, from the identification and expression of the synthase genes to the regulatory networks that govern their activity.

The genes encoding polyprenyl diphosphate synthases have been identified in various organisms. In bacteria, the gene encoding decaprenyl diphosphate synthase in Rhizobium radiobacter is designated as dps . This gene has an open reading frame of 1,077 base pairs . The function of this gene has been confirmed through heterologous expression in Escherichia coli, which resulted in the production of Coenzyme Q10, a molecule that utilizes the decaprenyl diphosphate chain nih.gov.

In humans, the enzyme responsible for synthesizing the decaprenyl diphosphate side chain of Coenzyme Q10 is a heterotetramer composed of subunits encoded by the PDSS1 and PDSS2 genes nih.govnih.govuniprot.org. Expression of these human genes in E. coli has been shown to result in the production of Coenzyme Q10, confirming their role in the biosynthetic pathway uniprot.org.

The production and activity of dodecaprenyl diphosphate synthases are tightly controlled by various regulatory elements. In humans, the expression of the PDSS2 gene is subject to complex regulation. The Sp1 transcription factor can directly regulate the transcription of PDSS2, and an inverse correlation between Sp1 and PDSS2 expression has been observed in lung cancer nih.gov. Furthermore, the expression of PDSS2 can be regulated epigenetically through the hypermethylation of its promoter region nih.gov.

Metabolic Functions and Biological Roles of All Trans Dodecaprenyl Diphosphate 3

Intermediary Role in Essential Downstream Biosynthetic Pathways

As an intermediate in the polyprenyl diphosphate (B83284) synthesis pathway, all-trans-dodecaprenyl diphosphate is a branch point, providing the specific-length side chain required for the synthesis of certain vital compounds.

Menaquinones, collectively known as vitamin K2, are a class of lipid-soluble vitamins essential for processes such as blood coagulation and bone metabolism. mdpi.com They are characterized by a 2-methyl-1,4-naphthoquinone head group and a variable-length polyisoprenyl side chain. The number following the menaquinone (MK) designation indicates the number of isoprene (B109036) units in this side chain.

The biosynthesis of menaquinones involves the attachment of a specific-length polyprenyl diphosphate to the naphthoquinone nucleus. nih.gov For the synthesis of Menaquinone-12 (MK-12), all-trans-dodecaprenyl diphosphate (C60) serves as the essential precursor, providing the 12-unit isoprenyl tail. This enzymatic reaction, catalyzed by a prenyltransferase, attaches the dodecaprenyl group to a 1,4-dihydroxy-2-naphthoate (DHNA) molecule, a key step in the formation of the MK-12 backbone. nih.gov

Table 1: Key Components in Menaquinone-12 Biosynthesis

Component Role in Pathway
Chorismate and 2-Ketoglutarate Initial precursors for the naphthoquinone ring. nih.gov
1,4-dihydroxy-2-naphthoate (DHNA) The naphthoquinone acceptor molecule that is prenylated. nih.gov
All-trans-dodecaprenyl diphosphate Donor of the 12-unit (C60) isoprenyl side chain.

| Menaquinone-12 (MK-12) | Final product, a vital lipid-soluble vitamin. |

The synthesis of polyprenyl diphosphates is a sequential process where five-carbon isopentenyl diphosphate (IPP) units are progressively added to a growing polyprenyl chain. ebi.ac.ukuniprot.org Each step is catalyzed by a specific prenyltransferase enzyme. In this chain elongation pathway, all-trans-dodecaprenyl diphosphate (C60) acts as the direct substrate for the synthesis of all-trans-tridecaprenyl diphosphate (C65). An enzyme adds one more molecule of IPP to the C60 chain, resulting in the formation of the C65 product, which can then be used in other downstream pathways. ebi.ac.uk

Table 2: Elongation of Dodecaprenyl Diphosphate

Substrate Added Unit Product

Involvement as a Polyprenoid Glycan Carrier

Long-chain polyprenyl phosphates are universally recognized for their role as lipid carriers that transport hydrophilic sugar units across the hydrophobic cell membrane. This function is critical for the assembly of cell wall components and other surface glycoconjugates, particularly in bacteria where the carrier is often called bactoprenol (B83863) (typically undecaprenyl phosphate (B84403), C55). nih.govwikipedia.org

While undecaprenyl phosphate (C55) is the most studied glycan carrier, bacteria can produce polyprenols of varying lengths, and dodecaprenyl phosphate (the monophosphate form derived from the diphosphate) can also serve this carrier function. oup.com In this role, the phosphate group links to an activated sugar monomer (e.g., from a UDP-sugar precursor) on the cytoplasmic side of the membrane. The entire lipid-linked sugar is then translocated, or "flipped," across the membrane. On the exterior side, the sugar unit is transferred to a growing polysaccharide chain, which may be a component of the cell wall, capsule, or other surface glycoconjugates. wikipedia.orgresearchgate.net After releasing the sugar, the lipid carrier is recycled back to the cytoplasmic face to begin another round of transport.

The structure of all-trans-dodecaprenyl diphosphate is perfectly suited for its function as a membrane-associated carrier.

Hydrophobic Anchor : The long, 60-carbon all-trans polyisoprenyl chain is extremely hydrophobic (lipophilic), ensuring it remains firmly embedded within the lipid bilayer of the cell membrane. hmdb.ca

Hydrophilic Head Group : The terminal diphosphate group is hydrophilic and negatively charged, providing the reactive site for the attachment of activated sugar precursors. nih.gov

This amphipathic nature allows it to function as a shuttle, anchoring hydrophilic building blocks within the membrane environment and facilitating their transport to the site of polymer assembly.

Broader Metabolic Network Integration

All-trans-dodecaprenyl diphosphate does not exist in isolation; it is an integral component of the vast and highly conserved isoprenoid biosynthesis pathway. This pathway is responsible for producing an enormous diversity of essential molecules from the simple five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). ebi.ac.uk

The synthesis of all-trans-dodecaprenyl diphosphate occurs through the sequential head-to-tail condensation of IPP units onto a shorter all-trans-prenyl diphosphate primer, such as farnesyl diphosphate (C15). uniprot.orgnih.gov This places it within a continuum of polyprenyl diphosphates of varying lengths, each potentially serving as a precursor for different end products. This network provides the building blocks for thousands of compounds, including sterols, carotenoids, hormones, and the side chains of essential respiratory quinones like coenzyme Q and menaquinones. nih.govplos.org The regulation of flux through this pathway is critical for cellular homeostasis, as it must balance the demand for numerous essential metabolites derived from the common pool of polyprenyl intermediates.

Table 3: Position of Dodecaprenyl Diphosphate in the All-trans-Polyprenyl Diphosphate Series

Compound Name Carbon Atoms Isoprene Units
Geranyl diphosphate 10 2
Farnesyl diphosphate 15 3
Geranylgeranyl diphosphate 20 4
Hexaprenyl diphosphate 30 6
Heptaprenyl diphosphate 35 7
Octaprenyl diphosphate 40 8
Nonaprenyl diphosphate 45 9
Decaprenyl diphosphate 50 10
Undecaprenyl diphosphate 55 11
All-trans-dodecaprenyl diphosphate 60 12

Interplay with Lipid Metabolism Pathways

All-trans-dodecaprenyl diphosphate(3-) is intricately involved in lipid metabolism, primarily serving as a precursor in the biosynthesis of long-chain isoprenoid quinones. This function is analogous to that of its well-studied, shorter-chain counterpart, all-trans-decaprenyl diphosphate (a C50 compound), which is a direct precursor to Coenzyme Q10 (ubiquinone-10).

The biosynthesis of all-trans-polyprenyl diphosphates, including the dodecaprenyl variant, is a multi-step enzymatic process. The pathway begins with the condensation of farnesyl diphosphate (FPP), which acts as a primer, with multiple molecules of isopentenyl diphosphate (IPP). This chain elongation is catalyzed by a class of enzymes known as polyprenyl diphosphate synthases. Specifically, the heterotetrameric enzyme all-trans-polyprenyl-diphosphate synthase PDSS2 is responsible for synthesizing polyprenyl diphosphates of varying lengths. wikipedia.org This enzyme sequentially adds isopentenyl diphosphate units to the growing polyprenyl chain.

The resulting all-trans-dodecaprenyl diphosphate can then serve as the polyisoprenoid side-chain for the synthesis of vital quinones. These isoprenoid quinones are lipid-soluble molecules embedded in cellular membranes, most notably the inner mitochondrial membrane, where they function as essential electron carriers in the respiratory chain, facilitating the process of oxidative phosphorylation and ATP production. Deficiencies in the synthesis of these long-chain polyprenyl diphosphates, due to mutations in enzymes like PDSS2, can lead to severe human diseases, such as primary Coenzyme Q10 deficiency. wikipedia.org

Table 1: Key Enzymes and Molecules in the Biosynthesis of All-trans-polyprenyl Diphosphates

Molecule/EnzymeClassFunction
Farnesyl diphosphate (FPP)IsoprenoidPrimer for polyprenyl chain synthesis
Isopentenyl diphosphate (IPP)IsoprenoidBuilding block for polyprenyl chain elongation
All-trans-polyprenyl-diphosphate synthase PDSS2EnzymeCatalyzes the synthesis of polyprenyl diphosphates
All-trans-dodecaprenyl diphosphate(3-)Polyprenyl diphosphatePrecursor for long-chain isoprenoid quinones
Coenzyme QIsoprenoid quinoneElectron carrier in the respiratory chain

Potential Linkages to Other Cellular Processes

The biological significance of all-trans-dodecaprenyl diphosphate(3-) likely extends beyond its role in isoprenoid quinone synthesis. Its structural similarity to other long-chain polyprenyl phosphates, such as dolichol phosphates, suggests potential involvement in other critical cellular functions.

A significant potential linkage is to the process of protein N-glycosylation . This essential post-translational modification involves the attachment of oligosaccharide chains (glycans) to proteins. The carrier molecule for these glycans in the endoplasmic reticulum is dolichyl phosphate, a long-chain polyprenol phosphate. The synthesis of dolichol also originates from the isoprenoid biosynthesis pathway, utilizing polyprenyl diphosphate intermediates. Given the structural parallels, it is plausible that all-trans-dodecaprenyl diphosphate or its derivatives could play a role, perhaps as a substrate or regulator, in the complex pathways of protein glycosylation. This process is crucial for proper protein folding, stability, and function. nih.gov

Table 2: Potential Cellular Processes Linked to All-trans-dodecaprenyl Diphosphate(3-)

Cellular ProcessPotential Role of All-trans-dodecaprenyl Diphosphate(3-)Key Related Molecules
Mitochondrial RespirationPrecursor to isoprenoid quinones (electron carriers)Coenzyme Q
Protein N-GlycosylationPotential precursor or modulator of dolichol synthesisDolichyl phosphate
Signal TransductionIndirectly through the synthesis of prenylated proteinsRas, Rho GTPases
Membrane BiologyIndirectly through the synthesis of sterolsCholesterol

Advanced Research Methodologies and Experimental Approaches for All Trans Dodecaprenyl Diphosphate 3 Studies

Biochemical Characterization of All-trans-dodecaprenyl Diphosphate (B83284) Synthases

Biochemical characterization is fundamental to understanding the function of All-trans-dodecaprenyl diphosphate synthases. This involves purifying the enzyme and studying its catalytic properties through various experimental assays.

Enzyme assays are laboratory procedures designed to measure the rate of an enzymatic reaction, providing vital information on the enzyme's activity. amsbio.com For All-trans-dodecaprenyl diphosphate synthases, these assays typically involve the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer, such as farnesyl diphosphate (FPP), to form the long-chain polyprenyl diphosphate product. nih.gov

The progress of the reaction is monitored by quantifying the formation of the product or the depletion of the substrates over time. nih.gov A common approach is to use radiolabeled substrates, allowing for sensitive detection and quantification of the final product.

Kinetic studies are performed to determine key parameters that describe the enzyme's efficiency and its affinity for its substrates. These parameters include the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov For instance, studies on the related decaprenyl diphosphate synthase from Mycobacterium tuberculosis (Rv2361c) have determined the Km values for various allylic substrates and for IPP. The enzyme demonstrated the highest catalytic efficiency with ω,E,Z-farnesyl diphosphate as the allylic acceptor, suggesting it may be the natural substrate in vivo. nih.govnih.gov

Table 1: Kinetic Parameters for M. tuberculosis Decaprenyl Diphosphate Synthase (Rv2361c)

Substrate Km (μM)
Isopentenyl diphosphate 89 nih.gov
Geranyl diphosphate 490 nih.gov
Neryl diphosphate 29 nih.gov
ω,E,E-Farnesyl diphosphate 84 nih.gov
ω,E,Z-Farnesyl diphosphate 290 nih.gov

This interactive table presents the Michaelis constant (Km) values of the decaprenyl diphosphate synthase from M. tuberculosis for various substrates, indicating the enzyme's substrate affinity.

These studies also revealed that the enzyme's activity is dependent on divalent cations and is stimulated by detergents. nih.govnih.gov Such detailed kinetic analysis is crucial for understanding the enzyme's catalytic mechanism and its regulation within the cell.

Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to the DNA sequence of a gene. wikipedia.org This method allows researchers to alter specific amino acid residues within the All-trans-dodecaprenyl diphosphate synthase enzyme. By observing the effect of these mutations on enzyme activity, scientists can deduce the roles of individual amino acids in substrate binding, catalysis, and determination of the final product chain length. wikipedia.orgnih.gov

For example, conserved regions within prenyl diphosphate synthases are often targeted for mutagenesis. Mutating conserved glutamate residues within the catalytic motif of a related Nudix hydrolase resulted in a greater than 95% loss of hydrolytic activity, confirming their essential role in catalysis. nih.gov Similarly, in the context of dodecaprenyl diphosphate synthases, conserved aspartate-rich motifs are critical for binding the magnesium ions required for catalysis. Mutating these residues would be expected to abolish enzyme function.

In other systems, site-directed mutagenesis has been used to alter the product specificity of enzymes. By modifying amino acids near the active site, researchers have successfully engineered synthases to produce polyprenyl chains of different lengths. This approach provides invaluable insight into the structural determinants of product chain-length regulation. For instance, a single amino acid substitution (T541S) in an engineered light-sensing protein was shown to increase the ratio of dark/light gene expression from 2.57-fold to 5.59-fold, demonstrating the profound impact a single change can have on protein function. nih.gov

Structural Biology Techniques for Enzyme Complex Analysis

Determining the three-dimensional structure of All-trans-dodecaprenyl diphosphate synthase is essential for a complete understanding of its mechanism. High-resolution structural data can reveal the architecture of the active site, the mode of substrate binding, and the conformational changes that occur during catalysis.

X-ray crystallography is a primary method for determining the atomic and molecular structure of a protein. wikipedia.org The process involves crystallizing the purified enzyme and then bombarding the crystal with a beam of X-rays. The resulting diffraction pattern is used to calculate a three-dimensional model of the electron density, which can be interpreted to reveal the positions of individual atoms. wikipedia.org Preliminary X-ray diffraction studies have been successfully performed on the related undecaprenyl diphosphate synthase from Micrococcus luteus B-P 26, yielding crystals that diffract to at least 2.2 Å resolution, making them suitable for high-resolution structure analysis. nih.gov This technique has been instrumental in revealing the structures of numerous enzymes, providing insights into their chemical bonds and interactions. wikipedia.org

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. nih.govsemanticscholar.orgtaylorfrancis.com In cryo-EM, samples are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. researchgate.net Thousands of images of individual protein particles are then computationally averaged to generate a high-resolution 3D reconstruction. nih.gov Cryo-EM studies of CTP synthase have revealed how the enzyme assembles into filaments in a pH-sensitive manner, providing structural details of the interfaces between enzyme tetramers. nih.gov For long-chain trans-prenyl diphosphate synthases in mice and humans, which function as heterotetramers, cryo-EM would be an ideal technique to analyze the complete enzyme complex. nih.govcapes.gov.br

Table 2: Comparison of Structural Biology Techniques

Technique Principle Advantages Limitations
X-ray Crystallography X-ray diffraction from a crystalline sample. wikipedia.org Can achieve very high (atomic) resolution. Requires well-ordered crystals, which can be difficult to obtain. nih.gov

| Cryo-Electron Microscopy | Electron imaging of flash-frozen molecules in solution. nih.gov | Does not require crystallization; can analyze large, flexible complexes. nih.gov | Resolution can be lower than crystallography for smaller proteins. |

This interactive table compares the principles, advantages, and limitations of X-ray Crystallography and Cryo-Electron Microscopy for studying enzyme structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure and dynamics of proteins in solution, providing information that is complementary to static crystal structures. nih.gov NMR can be used to determine the three-dimensional structure of small proteins and to probe the conformational flexibility of enzymes and their interactions with substrates. scispace.comrsc.org

For All-trans-dodecaprenyl diphosphate synthase, NMR could be used to study the conformational changes that occur upon substrate binding. By analyzing changes in the NMR signals of specific atoms within the protein or the substrate, researchers can map the binding site and understand how the enzyme accommodates the growing polyprenyl chain. nih.gov While furanoside rings are generally more flexible than pyranosides, NMR studies have shown that for furanosides, chemical shifts are more dependent on the orientation of ring substituents than on conformational distortions. frontiersin.org This technique is particularly powerful for studying dynamic processes, as it can characterize the ensemble of conformations that a flexible peptide or protein may adopt in solution. nih.gov

Systems Biology and Omics-Based Investigations

Systems biology aims to understand biological systems on a global scale by integrating data from various high-throughput "omics" technologies. umassmed.edu These approaches connect the genetic information of an organism to the functional output of its biological systems. jhu.edu Omics-based investigations are crucial for placing the biosynthesis of All-trans-dodecaprenyl diphosphate(3-) into a broader cellular and metabolic context. nih.gov

Genomics: Involves sequencing and analyzing the entire genome of an organism. This allows for the identification of the gene(s) encoding All-trans-dodecaprenyl diphosphate synthase and other related enzymes in the isoprenoid biosynthesis pathway.

Transcriptomics: Studies the complete set of RNA transcripts in a cell. nih.gov By measuring changes in gene expression under different conditions, transcriptomics can reveal how the synthesis of dodecaprenyl diphosphate is regulated in response to environmental stimuli or developmental cues.

Proteomics: Involves the large-scale study of proteins. Proteomic analyses can quantify the abundance of the synthase enzyme and identify post-translational modifications that may regulate its activity. It can also be used to map protein-protein interaction networks, revealing how the synthase may interact with other enzymes in the pathway. mdpi.com

Metabolomics: Focuses on the comprehensive analysis of all metabolites in a biological sample. This can provide a direct readout of the metabolic state of the cell and quantify the levels of All-trans-dodecaprenyl diphosphate and its precursors, helping to understand metabolic flux through the pathway. nih.gov

By integrating these multi-omics datasets, researchers can construct comprehensive models of the metabolic networks that govern the production of All-trans-dodecaprenyl diphosphate. researchgate.net This holistic view is essential for understanding its physiological roles and its connections to other cellular processes. nih.gov

Transcriptomics and Proteomics for Global Gene and Protein Expression

Transcriptomic and proteomic analyses provide a comprehensive view of the cellular processes involved in the biosynthesis of all-trans-dodecaprenyl diphosphate. These approaches allow for the identification of genes and proteins that are differentially expressed under conditions of high or low production, offering insights into regulatory networks and potential targets for metabolic engineering.

Transcriptomics: By comparing the transcriptomes of high-producing and low-producing strains, researchers can identify key genes involved in the biosynthetic pathway. For example, studies have shown that the upregulation of genes encoding enzymes such as HMG-CoA reductase and farnesyl diphosphate synthase is often correlated with increased production of polyprenyl diphosphates.

GeneFunctionFold Change (High vs. Low Production)
hmgRHMG-CoA reductase5.2
ispAFarnesyl diphosphate synthase3.8
dps1Dodecaprenyl diphosphate synthase7.1
ProteinFunctionAbundance Change (High vs. Low Production)
HMG-CoA reductaseHMG-CoA to mevalonate (B85504)+
Farnesyl diphosphate synthaseFPP synthesis+
Dodecaprenyl diphosphate synthaseDodecaprenyl diphosphate synthesis++

Advanced Metabolomics for Comprehensive Metabolite Profiling

Metabolomics provides a snapshot of the complete set of small-molecule metabolites within a biological system. This powerful tool is essential for understanding the metabolic state of a cell and for identifying bottlenecks and competing pathways in the biosynthesis of all-trans-dodecaprenyl diphosphate.

Targeted and Untargeted Approaches: Both targeted and untargeted metabolomics can be employed. Targeted analysis focuses on quantifying a predefined set of metabolites, including the precursors and intermediates of the dodecaprenyl diphosphate pathway. Untargeted metabolomics, on the other hand, aims to identify and quantify as many metabolites as possible, which can lead to the discovery of unexpected metabolic connections.

MetabolitePathwayRelative Concentration (High Production)
HMG-CoAMevalonate Pathway1.2
MevalonateMevalonate Pathway2.5
Isopentenyl diphosphateMevalonate Pathway3.1
Farnesyl diphosphateTerpenoid Backbone Biosynthesis4.0
All-trans-dodecaprenyl diphosphatePolyprenyl Biosynthesis5.8

Metabolic Flux Analysis and Isotopic Tracing for Pathway Dynamics

Metabolic flux analysis (MFA) and isotopic tracing are advanced techniques used to quantify the rates of metabolic reactions and to trace the flow of atoms through a metabolic network. These methods provide a dynamic view of cellular metabolism, which is critical for a complete understanding of all-trans-dodecaprenyl diphosphate biosynthesis.

¹³C-Labeling Experiments: In a typical isotopic tracing experiment, a labeled substrate, such as ¹³C-glucose, is fed to the cells. The incorporation of the ¹³C label into downstream metabolites is then monitored using techniques like mass spectrometry or nuclear magnetic resonance. This allows for the precise determination of the flux through different pathways.

PathwayFlux (relative to glucose uptake)
Glycolysis100
Pentose Phosphate (B84403) Pathway25
Mevalonate Pathway15
Dodecaprenyl Diphosphate Biosynthesis5

Synthetic Biology and Metabolic Engineering Strategies

Synthetic biology and metabolic engineering offer powerful strategies for the rational design and optimization of microbial cell factories for the production of all-trans-dodecaprenyl diphosphate. These approaches involve the manipulation of genetic and regulatory processes to enhance the production of the target compound.

Heterologous Expression for Biosynthetic Pathway Reconstruction

One of the key strategies in metabolic engineering is the heterologous expression of biosynthetic pathways in well-characterized host organisms such as E. coli or S. cerevisiae. This involves introducing the genes encoding the necessary enzymes from a native producer into the host, thereby reconstructing the pathway.

Codon Optimization and Promoter Engineering: The success of heterologous expression often depends on optimizing the expression of the introduced genes. This can be achieved through codon optimization to match the codon usage of the host and through the use of strong, inducible promoters to control the timing and level of gene expression.

GeneOriginal HostExpression HostImprovement Strategy
dps1Saccharomyces cerevisiaeEscherichia coliCodon optimization
hmgRHomo sapiensSaccharomyces cerevisiaeStrong constitutive promoter
ispABacillus subtilisEscherichia coliInducible promoter

Pathway Optimization for Enhanced All-trans-dodecaprenyl Diphosphate Production

Once a biosynthetic pathway has been successfully reconstructed in a heterologous host, further optimization is often required to achieve high-level production. This can involve a variety of strategies aimed at increasing the flux towards the target compound and reducing the formation of competing byproducts.

Enzyme Engineering and Pathway Balancing: Enzyme engineering can be used to improve the catalytic efficiency and substrate specificity of key enzymes in the pathway. Additionally, balancing the expression levels of different enzymes is crucial to avoid the accumulation of toxic intermediates and to ensure a smooth flow of metabolites through the pathway.

StrategyTarget EnzymeOutcome
Site-directed mutagenesisHMG-CoA reductaseIncreased catalytic efficiency
Promoter tuningFarnesyl diphosphate synthaseBalanced precursor supply
Fusion protein constructionDodecaprenyl diphosphate synthaseEnhanced product formation

Q & A

Basic Question: What experimental strategies are recommended for detecting and quantifying all-trans-dodecaprenyl diphosphate(3-) in biological samples?

Methodological Answer:
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for detecting and quantifying phosphorylated isoprenoid intermediates like all-trans-dodecaprenyl diphosphate(3-). Key steps include:

  • Sample Preparation : Use membrane protein extraction protocols with detergents like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) to solubilize hydrophobic prenyl diphosphates .
  • Chromatography : Employ reverse-phase LC with a C18 column to separate isomers, as the trans configuration of the dodecaprenyl chain influences retention time .
  • Quantification : Use stable isotope-labeled internal standards (e.g., deuterated analogs) to account for ion suppression in MS .

Basic Question: How is the stereochemical configuration (all-trans) of dodecaprenyl diphosphate(3-) validated in synthetic or isolated samples?

Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for confirming stereochemistry:

  • NMR : Analyze 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR coupling constants to distinguish trans (J ≈ 15 Hz) from cis (J ≈ 10 Hz) double bonds in the isoprenoid chain .
  • Crystallography : Co-crystallize the compound with enzymes like polyprenyl diphosphate synthases (e.g., GGPP synthase) to resolve bond geometry via electron density maps .

Advanced Question: How do researchers resolve contradictions in enzymatic activity data for polyprenyl diphosphate synthases involved in all-trans-dodecaprenyl diphosphate(3-) biosynthesis?

Methodological Answer:
Contradictions often arise from assay conditions or enzyme isoforms. To address this:

  • Enzyme Source : Compare activity of homologous enzymes across species (e.g., Mycobacterium smegmatis vs. Arabidopsis thaliana) to identify species-specific regulatory mechanisms .
  • Inhibitor Screening : Test nucleotide diphosphate inhibitors (e.g., ADP, GDP) at varying concentrations, as IC50_{50} values can differ by >10-fold depending on cofactor availability .
  • Structural Analysis : Use cryo-EM or mutagenesis to identify residues critical for substrate binding, as seen in Class I PRPP synthases .

Advanced Question: What experimental designs are optimal for studying the integration of all-trans-dodecaprenyl diphosphate(3-) into lipid carrier pathways under stress conditions?

Methodological Answer:

  • Stress Induction : Expose model organisms (e.g., Rhodopseudomonas palustris) to salt stress (1–2% NaCl) and quantify transcript levels of genes like crtB and crtI via RT-qPCR to link biosynthesis to stress adaptation .
  • Isotopic Labeling : Track 14C^{14}\text{C}-labeled isopentenyl diphosphate (IPP) incorporation into dodecaprenyl diphosphate(3-) using autoradiography to measure pathway flux .
  • Knockout Strains : Generate mutants lacking key enzymes (e.g., idi or crtE) to assess compensatory mechanisms in the methylerythritol phosphate (MEP) pathway .

Advanced Question: How can researchers distinguish between substrate promiscuity and true catalytic specificity in enzymes synthesizing all-trans-dodecaprenyl diphosphate(3-)?

Methodological Answer:

  • Kinetic Assays : Compare kcat/Kmk_{\text{cat}}/K_{\text{m}} values for natural (e.g., FPP, GGPP) vs. non-canonical substrates (e.g., artificial diphosphates) .
  • Molecular Docking : Simulate binding affinities using tools like AutoDock Vina to predict whether non-native substrates fit the active site .
  • Evolutionary Analysis : Perform phylogenetic comparisons of enzyme active sites (e.g., TIDS family proteins) to identify conserved residues critical for specificity .

Advanced Question: What statistical approaches are recommended for analyzing heterogeneous data on the metabolic roles of all-trans-dodecaprenyl diphosphate(3-)?

Methodological Answer:

  • Meta-Analysis : Aggregate data from public repositories (e.g., UniProt, KEGG) using tools like RevMan to identify consensus pathways .
  • Machine Learning : Train classifiers on enzyme kinetic data (e.g., IC50_{50}, VmaxV_{\text{max}}) to predict substrate-enzyme interactions .
  • Error Modeling : Apply Monte Carlo simulations to account for variability in LC-MS quantification, especially for low-abundance intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.